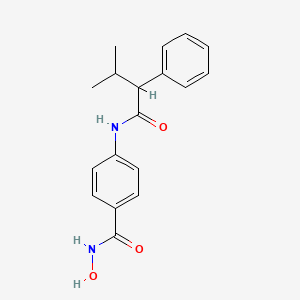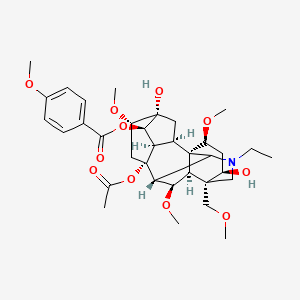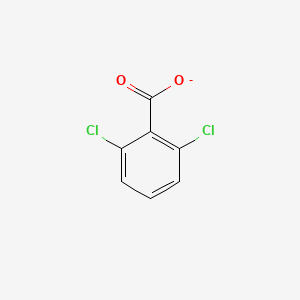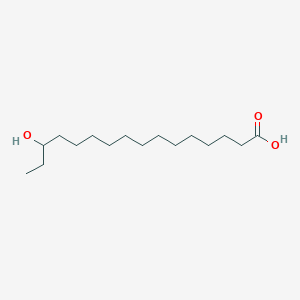![molecular formula C21H36O5 B1236475 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid CAS No. 65659-61-2](/img/structure/B1236475.png)
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid is a complex organic compound characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxyl groups, a cyclopentyl ring, and a heptenoic acid chain. Its unique configuration and functional groups make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the construction of the heptenoic acid chain. Common synthetic routes may include:
Cyclopentyl Ring Formation: This step often involves cyclization reactions using appropriate precursors and catalysts.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Heptenoic Acid Chain Construction: This step may involve coupling reactions, such as the Wittig reaction, to form the double bond in the heptenoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The double bond in the heptenoic acid chain can be reduced to form saturated compounds using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters using reagents like alkyl halides or acid chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acid chlorides, base catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in the compound allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as anti-inflammatory or antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid: Similar compounds include other cyclopentyl derivatives with hydroxyl groups and unsaturated chains.
Prostaglandins: These compounds share structural similarities, such as the presence of a cyclopentyl ring and hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65659-61-2 |
|---|---|
Fórmula molecular |
C21H36O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5-6,12,14,16-19,22-23,26H,3-4,7-11,13,15H2,1-2H3,(H,24,25)/b6-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 |
Clave InChI |
JTYIBILYKUHKTE-WLPXDPPTSA-N |
SMILES isomérico |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC/C=C\CCC(=O)O)O)O)O |
SMILES |
CCCCCC(C)(C=CC1C(CC(C1CCC=CCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(C)(C=CC1C(CC(C1CCC=CCCC(=O)O)O)O)O |
Sinónimos |
15(S)-15-methyl delta(4)-cis-prostaglandin F1alpha 15(S)-15-methyl delta(4)-PGF1alpha 15(S)-15-methyl delta(4)-prostaglandin F1alpha 15(S)-15-methyl-delta(4)-cis-PGF1alpha 15-methyl-delta(4)-PGF1alpha |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)
![N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide](/img/structure/B1236397.png)


![(3S)-3-[2-[4-(aminomethyl)-2-[(1R)-1-carboxyethoxy]anilino]-2-oxoethyl]-7-chloro-1,3,4,5-tetrahydrobenzo[cd]indole-2-carboxylic acid;hydrochloride](/img/structure/B1236401.png)






![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,6S)-6,7-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236416.png)

